molecular formula C18H26B2N2O4S B1522294 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole CAS No. 934365-16-9

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Cat. No.: B1522294
CAS No.: 934365-16-9
M. Wt: 388.1 g/mol
InChI Key: DHWADSHFLSDMBJ-UHFFFAOYSA-N
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Description

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole is a benzothiadiazole-based donor–acceptor, which can be used in photodiode devices .


Molecular Structure Analysis

The molecular formula of this compound is C18H26B2N2O4S, and it has a molecular weight of 388.10 . The exact structure would require more detailed analysis or a reference to a specific research paper.


Physical and Chemical Properties Analysis

This compound is a solid at 20°C. It has a melting point of 212.0 to 216.0 °C and is soluble in toluene . Its density is predicted to be 1.18±0.1 g/cm3 .

Scientific Research Applications

Synthesis of High-Performance Semiconducting Polymers

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole has been utilized in the synthesis of high-performance semiconducting polymers. Specifically, its derivative, 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, was developed through a direct borylation reaction and used for creating donor–acceptor copolymers. These polymers have applications in the field of electronics due to their semiconducting properties (Kawashima et al., 2013).

Development of Luminescent Materials

This chemical has been involved in the development of highly luminescent materials. For instance, it has been used in the creation of conjugated polymers exhibiting brilliant red colors. Such materials find use in light-emitting devices and other applications where high luminescence is required (Zhu et al., 2007).

Protein Sensing and Quantification

In the field of biotechnology, derivatives of this compound have been used in the development of anionic water-soluble conjugated polymers for protein sensing and quantification. These polymers leverage the fluorescence change upon aggregation, making them useful in the detection and measurement of proteins (Yu et al., 2008).

Advancements in Organic Electronics

The compound has been instrumental in synthesizing carbazole-alt-benzothiadiazole copolymers, which are π-conjugated and show promise in the field of organic electronics. These materials have specific electronic properties, like band gaps, that make them suitable for applications in organic photovoltaics and light-emitting diodes (Oriou et al., 2015).

Creation of Advanced Solar Cell Materials

Additionally, this compound has been used in the synthesis of cyclopentadithiophene and benzothiadiazole-based donor–acceptor polymers. These materials are crucial in the development of organic solar cells, demonstrating the potential of this compound in renewable energy technology (Sharma et al., 2016).

Other Notable Applications

  • The compound has been utilized in the development of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation reactions, which are significant in organic synthesis and material science (Takagi & Yamakawa, 2013).
  • It has also been involved in the synthesis of triarylamine N‐functionalized carbazole polymers and copolymers, which are used in the development of materials with specific optical and electrochemical properties (Kulasi et al., 2007).

Mechanism of Action

Action Environment

Environmental factors play a crucial role:

    pH variations affect compound stability and solubility. Heat or cold may impact its efficacy. Oxidation susceptibility depends on oxygen exposure. Photodegradation can occur.

Its intricate dance with cellular components awaits deeper exploration! 🌟

Properties

IUPAC Name

4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWADSHFLSDMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26B2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675343
Record name 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934365-16-9
Record name 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole in the context of the research paper?

A: this compound serves as the electron-deficient building block in the synthesis of carbazole-alt-benzothiadiazole copolymers (PCBTs) []. These copolymers are of interest due to their potential applications in organic electronics.

Q2: How does the structure of this compound contribute to the properties of the resulting PCBTs?

A: The benzothiadiazole unit in this compound is electron-deficient, while the carbazole units in the copolymer are electron-rich. This alternating electron-rich and electron-deficient structure within the polymer chain is crucial for creating a conjugated system. Conjugated polymers often exhibit desirable electronic and optical properties, such as semiconductivity and light absorption/emission in specific wavelengths, making them suitable for applications like organic solar cells or LEDs [].

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